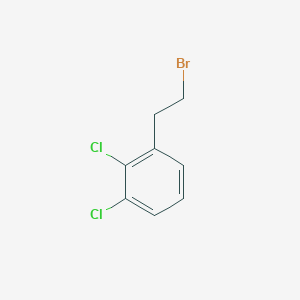

1-(2-Bromoethyl)-2,3-dichlorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-2,3-dichlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYYGZOWHGEICH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401291054 | |

| Record name | 1-(2-Bromoethyl)-2,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958027-82-2 | |

| Record name | 1-(2-Bromoethyl)-2,3-dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=958027-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromoethyl)-2,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromoethyl)-2,3-dichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Bromoethyl 2,3 Dichlorobenzene

Historical Overview of Synthetic Approaches

Historically, the synthesis of substituted benzenes has relied on classical electrophilic aromatic substitution reactions. The preparation of a molecule like 1-(2-bromoethyl)-2,3-dichlorobenzene would likely have been approached through multi-step sequences involving functional group transformations. Early methods would have focused on the introduction of the ethyl group onto the dichlorobenzene ring, followed by halogenation, or the construction of the bromoethyl moiety from a pre-existing functional group.

A plausible historical route would involve the Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) with acetyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). This would be followed by reduction of the resulting ketone to an ethyl group, and subsequent benzylic bromination. However, Friedel-Crafts reactions on deactivated rings like dichlorobenzene require harsh conditions, and control of regioselectivity can be challenging.

Modern Preparative Routes

Modern synthetic chemistry offers a more refined toolkit for the preparation of this compound, with greater control over regioselectivity and milder reaction conditions. These routes often involve the strategic construction of the target molecule from carefully chosen precursors.

The primary challenge in synthesizing this compound is achieving the desired 1,2,3-substitution pattern. The two chlorine atoms on the benzene (B151609) ring are deactivating and ortho-, para-directing. However, the 2- and 3-positions being blocked means that electrophilic substitution on 1,2-dichlorobenzene would likely occur at the 4- or 5-positions. Therefore, direct functionalization is not a viable primary strategy.

A more effective approach involves starting with a pre-functionalized benzene ring where the desired substitution pattern is already established. For instance, the synthesis could commence from 2,3-dichloroaniline. Diazotization of the aniline (B41778) followed by a Sandmeyer-type reaction could introduce a variety of functional groups at the 1-position, which could then be elaborated to the 2-bromoethyl side chain.

Another powerful technique is directed ortho-metalation. While not directly applicable to the unsubstituted 1,2-dichlorobenzene, a directing group at the 1-position could be used to introduce a substituent at the 2-position, although this is less relevant for the target molecule's substitution pattern.

There are several reliable methods for introducing a 2-bromoethyl group onto an aromatic ring.

From a Phenylethanol Precursor: A highly convergent and common strategy involves the synthesis of 2-(2,3-dichlorophenyl)ethanol (B56066) as a key intermediate. This alcohol can be readily prepared via a Grignard reaction. 1-Bromo-2,3-dichlorobenzene can be converted to the corresponding Grignard reagent, which is then reacted with ethylene (B1197577) oxide. vedantu.comchegg.comdoubtnut.comyoutube.comyoutube.com Subsequent bromination of the primary alcohol, for instance using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr), would yield the target compound, this compound. prepchem.com

Friedel-Crafts Acylation Followed by Reduction and Bromination: As mentioned in the historical context, Friedel-Crafts acylation of 1,2-dichlorobenzene with bromoacetyl chloride could be a potential route. chemguide.co.ukkhanacademy.orgyoutube.com The resulting α-bromo ketone can then be reduced. A Clemmensen or Wolff-Kishner reduction would reduce the ketone to an ethyl group, which would require a subsequent bromination step. More modern approaches might use a selective reduction of the ketone that leaves the bromo-substituent intact, followed by a separate step to introduce the second bromine atom if necessary.

Side-Chain Halogenation: If 1-ethyl-2,3-dichlorobenzene were available, a direct approach would be the radical bromination of the ethyl side chain. youtube.comyoutube.com Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or benzoyl peroxide are commonly used for benzylic bromination. beilstein-journals.org However, this reaction can sometimes lead to a mixture of mono- and di-brominated products.

The choice of catalyst and reaction conditions is critical for the success of these synthetic routes.

| Reaction Type | Catalyst/Reagent | Typical Solvents | Temperature |

| Friedel-Crafts Acylation | AlCl₃, FeCl₃ | Dichloromethane, 1,2-dichloroethane, carbon disulfide | 0 °C to reflux |

| Grignard Reaction | Magnesium (Mg) | Diethyl ether, Tetrahydrofuran (THF) | 0 °C to reflux |

| Alcohol Bromination | PBr₃, HBr, CBr₄/PPh₃ | Dichloromethane, neat | 0 °C to reflux |

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN | Carbon tetrachloride, acetonitrile | Reflux |

Interactive Data Table: Catalytic Systems and Conditions

| Reaction Type | Catalyst/Reagent | Typical Solvents | Temperature |

|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃, FeCl₃ | Dichloromethane, 1,2-dichloroethane, carbon disulfide | 0 °C to reflux |

| Grignard Reaction | Magnesium (Mg) | Diethyl ether, Tetrahydrofuran (THF) | 0 °C to reflux |

| Alcohol Bromination | PBr₃, HBr, CBr₄/PPh₃ | Dichloromethane, neat | 0 °C to reflux |

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN | Carbon tetrachloride, acetonitrile | Reflux |

Synthesis of Positional Isomers and Structurally Related Analogues

The synthesis of positional isomers of this compound would follow similar synthetic logic, but with different starting materials. For example, the synthesis of 1-(2-bromoethyl)-3,4-dichlorobenzene would start from 1,2-dichlorobenzene, which upon Friedel-Crafts acylation would likely yield the 3,4-disubstituted product as the major isomer due to the directing effects of the chlorine atoms.

The synthesis of other structurally related analogues, such as those with different halogen patterns or side chains, can also be envisioned. For instance, starting with a different dihalobenzene would lead to the corresponding bromoethyl derivative. The flexibility of the Grignard-based approach allows for the synthesis of a wide variety of analogues, provided the corresponding halo-aromatic precursor is available.

Green Chemistry Principles in Synthesis (e.g., Solvent Selection in Halogenation Reactions)

The principles of green chemistry are increasingly important in the design of synthetic routes. For the synthesis of this compound, several aspects can be considered to improve its environmental footprint.

Solvent Selection: Many classical halogenation and Friedel-Crafts reactions employ hazardous solvents like carbon tetrachloride or 1,2-dichloroethane. google.com Green chemistry encourages the use of safer alternatives. For example, in bromination reactions, less toxic solvents such as ethyl acetate (B1210297) or even solvent-free conditions could be explored. The use of supercritical carbon dioxide as a solvent is another innovative approach, although it requires specialized equipment.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The Grignard route to the phenylethanol precursor, followed by bromination, is generally more atom-economical than a multi-step sequence involving protection and deprotection steps.

Use of Safer Reagents: Traditional brominating agents like elemental bromine are highly toxic and corrosive. The use of NBS is a safer alternative for benzylic brominations. beilstein-journals.org For the bromination of alcohols, newer reagents and catalytic systems are being developed to avoid the use of stoichiometric phosphorus-based reagents.

Catalysis: The use of catalytic rather than stoichiometric reagents is a core principle of green chemistry. In Friedel-Crafts reactions, the development of solid acid catalysts that can be easily recovered and reused is a significant advancement over traditional Lewis acids that are often consumed in the reaction workup.

By carefully selecting starting materials, reaction pathways, and conditions, the synthesis of this compound can be achieved in a manner that is both efficient and mindful of environmental considerations.

Reactivity Profile and Mechanistic Studies of 1 2 Bromoethyl 2,3 Dichlorobenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) in 1-(2-bromoethyl)-2,3-dichlorobenzene is significantly influenced by the directing and activating effects of the substituents on the benzene (B151609) ring. The two chlorine atoms and the 2-bromoethyl group all act as deactivating groups, making the aromatic ring less reactive towards electrophiles than benzene itself. This deactivation stems from the electron-withdrawing inductive effects of these substituents.

The general mechanism for EAS involves the initial attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. In a subsequent step, a proton is eliminated from the ring, restoring aromaticity and yielding the substituted product. A catalyst, typically a Lewis acid, is often required to generate a sufficiently potent electrophile to react with the deactivated ring.

In the case of this compound, the two chlorine atoms are ortho, para-directors, despite being deactivating. This means they direct incoming electrophiles to the positions ortho and para relative to themselves. The 2-bromoethyl group is also generally considered a deactivating, ortho, para-directing group. Considering the positions on the ring:

C4: Para to the C3-chloro and meta to the C2-chloro and the ethyl group.

C5: Meta to both chloro groups and the ethyl group.

C6: Ortho to the C2-chloro and meta to the C3-chloro and the ethyl group.

Substitution is most likely to occur at the C4 and C6 positions, which are activated by one of the chlorine atoms. Steric hindrance from the adjacent substituents may influence the regioselectivity, potentially favoring substitution at the less hindered C4 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Electrophile | Predicted Major Product(s) |

| Nitration | NO₂⁺ | 1-(2-Bromoethyl)-2,3-dichloro-4-nitrobenzene and 1-(2-Bromoethyl)-2,3-dichloro-6-nitrobenzene |

| Halogenation | Br⁺ / Cl⁺ | 1-(2-Bromoethyl)-4-bromo-2,3-dichlorobenzene and 1-(2-Bromoethyl)-6-bromo-2,3-dichlorobenzene |

| Friedel-Crafts Acylation | RCO⁺ | 4-Acyl-1-(2-bromoethyl)-2,3-dichlorobenzene and 2-Acyl-1-(2-bromoethyl)-3,4-dichlorobenzene |

Nucleophilic Substitution Reactions of the Bromoethyl Group

The 2-bromoethyl group of this compound is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions, primarily through an SN2 mechanism. In an SN2 reaction, a nucleophile attacks the carbon atom bearing the bromine, and the bromide ion is displaced in a single, concerted step. This process results in an inversion of stereochemistry if the carbon were chiral.

The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile, as well as the strength of the nucleophile. Strong nucleophiles such as cyanide, iodide, and alkoxides react readily with primary alkyl halides.

Table 2: Examples of Nucleophilic Substitution Reactions on this compound

| Nucleophile | Product |

| Cyanide (CN⁻) | 3-(2,3-Dichlorophenyl)propanenitrile |

| Hydroxide (OH⁻) | 2-(2,3-Dichlorophenyl)ethanol (B56066) |

| Ammonia (NH₃) | 2-(2,3-Dichlorophenyl)ethylamine |

| Azide (N₃⁻) | 1-(2-Azidoethyl)-2,3-dichlorobenzene |

Note: This table illustrates potential products from nucleophilic substitution reactions based on the known reactivity of primary alkyl bromides.

Competition with elimination reactions (E2) can occur, especially with strong, sterically hindered bases, which would lead to the formation of 1-ethenyl-2,3-dichlorobenzene.

Cross-Coupling Reactions and Their Variants

The presence of both an alkyl bromide and aryl chlorides provides multiple sites for cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are widely used to facilitate cross-coupling reactions. The relative reactivity of the C-Br and C-Cl bonds is a key consideration. Generally, the C-Br bond is more reactive than the C-Cl bond in oxidative addition to a palladium(0) center, which is the initial step in many cross-coupling catalytic cycles. Therefore, selective coupling at the bromoethyl group can often be achieved under milder conditions.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the bromoethyl group with an organoboron compound in the presence of a palladium catalyst and a base.

Heck Coupling: The bromoethyl group could potentially undergo Heck coupling with an alkene, though this is less common for alkyl halides compared to aryl or vinyl halides.

Sonogashira Coupling: This involves the coupling of the bromoethyl group with a terminal alkyne, catalyzed by palladium and a copper co-catalyst.

Coupling at the aryl chloride positions would require more forcing conditions or specialized catalyst systems designed for the activation of C-Cl bonds.

Table 3: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Potential Product (at C-Br) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-(2-Phenylethyl)-2,3-dichlorobenzene |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(4-Phenylbut-1-yn-1-yl)-2,3-dichlorobenzene |

| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃, BINAP, NaOt-Bu | N-(2-(2,3-Dichlorophenyl)ethyl)aniline |

Note: This table presents hypothetical reaction outcomes. Specific conditions would require experimental optimization.

Other Transition Metal-Mediated Transformations

While palladium is prominent, other transition metals like copper and iron can also mediate cross-coupling reactions. Copper-catalyzed reactions, such as the Ullmann condensation, are particularly relevant for forming carbon-heteroatom bonds. Iron-catalyzed cross-coupling has emerged as a more economical and environmentally friendly alternative to palladium, although its application to alkyl halides can be challenging.

Radical Reactions Involving the 2-Bromoethyl Moiety

The carbon-bromine bond in the 2-bromoethyl group can undergo homolytic cleavage upon exposure to radical initiators (e.g., AIBN) or UV light, generating a primary alkyl radical. This radical can then participate in various transformations.

One common radical reaction is radical substitution, where the bromine atom is replaced by another group. For example, in the presence of tributyltin hydride, a radical-mediated reduction would occur, replacing the bromine with a hydrogen atom to yield 1-ethyl-2,3-dichlorobenzene.

The primary radical formed could also initiate polymerization if a suitable monomer is present or undergo intramolecular cyclization if an appropriate accepting group were present on the molecule, although this is not inherent to the structure of this compound itself.

Rearrangement Reactions

Rearrangement reactions are common in processes involving carbocation intermediates. If this compound were to form a carbocation on the ethyl chain, for instance, through the loss of the bromide ion under certain conditions (e.g., in the presence of a strong Lewis acid), the resulting primary carbocation would be highly unstable.

This primary carbocation could potentially undergo a 1,2-hydride shift to form a more stable benzylic-type secondary carbocation adjacent to the aromatic ring. However, the formation of the initial primary carbocation from a primary alkyl halide is energetically unfavorable.

Alternatively, Friedel-Crafts alkylation reactions are known to be susceptible to carbocation rearrangements. If this compound were used as an alkylating agent, the intermediate carbocation could rearrange prior to attacking another aromatic ring. In the context of intramolecular reactions, such as an intramolecular Friedel-Crafts alkylation to form a six-membered ring, rearrangement is less likely as the cyclization is often faster.

Theoretical and Computational Investigations of Reactivity and Reaction Pathways

While direct and extensive theoretical studies specifically targeting this compound are not widely available in the public domain, its reactivity profile and potential reaction pathways can be inferred and understood through the lens of computational chemistry, drawing parallels with structurally related molecules. Computational methods such as Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) analysis, Natural Bond Orbital (NBO) analysis, and Frontier Molecular Orbital (FMO) theory provide a robust framework for predicting the chemical behavior of this compound.

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G+(d,p) or 6-311++G(d,p), can be employed to optimize the molecular geometry and calculate various electronic properties. These calculations form the foundation for more detailed analyses of reactivity.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites susceptible to electrophilic and nucleophilic attack. wolfram.com The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). wolfram.com

For this compound, the MEP map would likely show a complex distribution of charge due to the presence of multiple electron-withdrawing and polarizable substituents. The chlorine atoms, being highly electronegative, would create regions of negative potential around them. walisongo.ac.id The bromine atom on the ethyl chain would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the benzene ring and the ethyl group would exhibit positive potential. The aromatic ring itself, while electron-rich, would be influenced by the deactivating effect of the chloro substituents.

Interactive Data Table: Predicted MEP Surface Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Chlorine Atoms | Negative (Red) | Potential sites for interaction with electrophiles or Lewis acids. |

| Bromine Atom | Negative (Red) | A potential site for nucleophilic attack on the adjacent carbon. |

| Aromatic Ring | Varied (Green to Yellow) | Deactivated towards electrophilic attack due to chloro-substituents. |

| Aromatic Hydrogens | Positive (Blue) | Potential sites for weak hydrogen bonding interactions. |

| Ethyl Group Hydrogens | Positive (Blue) | Potential sites for weak interactions. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It allows for the investigation of hyperconjugative interactions, which are crucial for understanding substituent effects and reaction mechanisms. rsc.org In NBO analysis, interactions between filled (donor) and empty (acceptor) orbitals are quantified, with higher interaction energies indicating greater stabilization. youtube.com

Interactive Data Table: Predicted NBO Analysis Highlights for this compound

| Donor NBO | Acceptor NBO | Predicted Stabilization Energy (E(2)) | Significance |

| Lone Pair (Cl) | π(C-C) of Benzene Ring | Moderate | Indicates electron donation from chlorine to the ring, influencing aromatic reactivity. |

| σ(C-H) of Ethyl Group | σ(C-Br) | Low to Moderate | Suggests potential for intramolecular interactions influencing the conformation of the ethyl chain. |

| π(C-C) of Benzene Ring | σ*(C-Cl) | Low | Reflects the electron-withdrawing nature of the chlorine substituents. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and distribution indicate its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap generally suggests higher reactivity. nih.gov

For this compound, the presence of electron-withdrawing chlorine atoms on the benzene ring would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. rsc.org The HOMO would likely be localized primarily on the benzene ring, with some contribution from the halogen atoms. The LUMO would also be predominantly located on the aromatic ring. The bromoethyl group provides an alternative reactive site. The C-Br bond will have a significant contribution to a low-lying σ* antibonding orbital, which can act as a LUMO in nucleophilic substitution reactions at the ethyl chain.

Interactive Data Table: Predicted Frontier Molecular Orbital Properties of this compound

| Orbital | Predicted Energy Level | Predicted Localization | Implication for Reactivity |

| HOMO | Lowered relative to benzene | Primarily on the dichlorinated benzene ring | Reduced nucleophilicity of the aromatic ring towards electrophiles. |

| LUMO | Lowered relative to benzene | Primarily on the dichlorinated benzene ring | Increased electrophilicity of the aromatic ring towards strong nucleophiles. |

| σ*(C-Br) | Relatively low-lying | On the C-Br bond of the ethyl group | A key site for nucleophilic attack, leading to substitution of the bromine atom. |

| HOMO-LUMO Gap | Moderate | - | Indicates moderate chemical stability, with distinct reactive sites on the ring and the side chain. |

Applications in Advanced Organic Synthesis and Material Science

Precursor in Complex Organic Syntheses

As a precursor, 1-(2-Bromoethyl)-2,3-dichlorobenzene enables chemists to introduce the 2,3-dichlorophenethyl moiety into larger, more complex structures. The bromine atom, being an excellent leaving group, facilitates reactions with a wide range of nucleophiles. bloomtechz.com

The reactive 2-bromoethyl group is instrumental in the construction of various heterocyclic systems, which are core structures in many pharmaceutically active compounds. By reacting with dinucleophiles, this compound can form rings containing nitrogen, oxygen, or sulfur. For instance, reaction with primary amines or diamines can lead to the formation of substituted piperazines and other nitrogen-containing heterocycles. chemicalbook.comgoogle.comresearchgate.netnih.gov The synthesis of 1-(2,3-dichlorophenyl)piperazine, a key intermediate for certain pharmaceuticals, often involves the reaction of 2,3-dichloroaniline with an agent that provides a two-carbon linker, conceptually similar to the reactivity offered by this compound. google.comresearchgate.net

| Reactant Class | Resulting Heterocyclic Core | Significance |

|---|---|---|

| Primary Amines/Ammonia | Aziridines, Piperazines | Common scaffolds in medicinal chemistry |

| Hydrazines | Pyrazolidines | Precursors for various bioactive molecules |

| Hydroxylamines | Isoxazolidines | Building blocks in drug discovery |

| Sulfides/Thiols | Thietanes, Thiomorpholines | Important in materials and pharmaceutical science |

The compound is a valuable precursor for synthesizing polycyclic aromatic hydrocarbons (PAHs) and other fused ring systems. researchgate.netresearchgate.net A key strategy involves intramolecular Friedel-Crafts alkylation. masterorganicchemistry.comyoutube.comyoutube.comlumenlearning.commt.com In the presence of a Lewis acid catalyst, the bromoethyl group can form a carbocation or a related electrophilic species that attacks the adjacent aromatic ring, leading to the formation of a new six-membered ring. mt.com This cyclization reaction produces a tetralone-type structure, which can be subsequently aromatized through dehydrogenation to yield a substituted naphthalene, a fundamental PAH. youtube.comnih.gov This method provides a direct route to fusing an additional ring onto the dichlorobenzene core, creating a more complex and rigid structure. nsf.govnih.gov

Beyond specific ring systems, this compound is used to build advanced, often three-dimensional, organic scaffolds. The bromoethyl group allows for the attachment of this dichlorophenyl moiety to other molecular fragments via nucleophilic substitution. bloomtechz.com This modular approach is central to combinatorial chemistry and drug discovery, where diverse molecular libraries are created by combining different building blocks. The resulting structures, containing the rigid and sterically defined 2,3-dichlorophenyl group, can be further elaborated, making the initial compound a key starting point for complex target molecules.

Building Block for Specialty Chemicals and Fine Chemical Synthesis

In the production of specialty and fine chemicals, this compound serves as a crucial intermediate, valued for its ability to introduce the dichlorophenethyl group into molecules designed for specific, high-value applications.

The synthesis of modern agrochemicals, such as fungicides and herbicides, often involves the incorporation of halogenated aromatic rings. The 2,3-dichlorophenyl group, for example, is a feature in some active compounds. Chloro- and dichlorophenyl ethanols are known intermediates for antifungal agents. researchgate.netgoogle.comacs.orgbldpharm.com this compound can be readily converted to 2-(2,3-dichlorophenyl)ethanol (B56066) via hydrolysis, making it a direct precursor to such intermediates. arkpharmtech.com Furthermore, the bromoethyl tail can be used to link the dichlorophenyl unit to other active heterocyclic systems, such as triazoles or imidazoles, a common strategy in the design of potent fungicides. google.commdpi.com

The compound's reactivity also allows it to be a precursor for various industrial chemicals. One significant transformation is the elimination of hydrogen bromide (HBr) using a base. This reaction yields 2,3-dichlorostyrene, a specialty monomer. orgsyn.org While isomers like 2,6-dichlorostyrene and 3,4-dichlorostyrene are documented, the same chemical principle applies. sigmaaldrich.comchemicalbook.com This monomer can be polymerized to produce specialty plastics with enhanced fire resistance and thermal stability due to the presence of chlorine atoms. Additionally, as mentioned, hydrolysis of the compound produces 2-(2,3-dichlorophenyl)ethanol, which can serve as a precursor in the synthesis of plasticizers, fragrances, or other specialized esters. arkpharmtech.com

| Reaction Type | Product | Industrial Application Area |

|---|---|---|

| Elimination (Dehydrobromination) | 2,3-Dichlorostyrene | Specialty polymer synthesis (e.g., fire-retardant plastics) |

| Hydrolysis | 2-(2,3-Dichlorophenyl)ethanol | Precursor for agrochemicals, plasticizers, and fragrances |

| Nucleophilic Substitution | Various substituted phenethyl derivatives | Fine chemical and pharmaceutical intermediate synthesis |

| Intramolecular Friedel-Crafts Alkylation | Dichlorotetralone derivatives | Intermediate for polycyclic aromatic compounds and dyes |

The search did not yield any detailed research findings, specific examples of derivatives synthesized from this particular compound for these purposes, or any data that could be used to construct the requested data tables.

Therefore, section 4.3 of the article, focusing on this specific application, cannot be provided at this time due to the absence of relevant scientific literature in the public domain.

Advanced Spectroscopic Characterization Methodologies and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed structural map can be constructed.

For 1-(2-Bromoethyl)-2,3-dichlorobenzene, ¹H NMR spectroscopy would reveal distinct signals for the aromatic and aliphatic protons. The aromatic region would show a complex multiplet pattern due to the coupling between the three adjacent protons on the dichlorinated benzene (B151609) ring. The aliphatic protons of the bromoethyl group would appear as two distinct triplets, resulting from the coupling between the adjacent methylene (B1212753) (-CH₂-) groups. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a separate signal. The chemical shifts of the aromatic carbons are influenced by the positions of the chlorine atoms, while the aliphatic carbons are affected by the attached bromine atom.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|---|

| H-4 | ¹H | ~7.45 | Doublet of doublets | J ≈ 8.0, 1.5 |

| H-5 | ¹H | ~7.25 | Triplet | J ≈ 8.0 |

| H-6 | ¹H | ~7.50 | Doublet of doublets | J ≈ 8.0, 1.5 |

| -CH₂-Ar | ¹H | ~3.20 | Triplet | J ≈ 7.5 |

| -CH₂-Br | ¹H | ~3.65 | Triplet | J ≈ 7.5 |

| C-1 | ¹³C | ~138 | Singlet | - |

| C-2 | ¹³C | ~133 | Singlet | - |

| C-3 | ¹³C | ~131 | Singlet | - |

| C-4 | ¹³C | ~130 | Singlet | - |

| C-5 | ¹³C | ~128 | Singlet | - |

| C-6 | ¹³C | ~129 | Singlet | - |

| -CH₂-Ar | ¹³C | ~38 | Singlet | - |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming its molecular formula, C₈H₇BrCl₂. The presence of bromine and chlorine atoms, which have characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive isotopic cluster for the molecular ion peak, providing strong evidence for the presence and number of these halogen atoms.

Electron ionization (EI) mass spectrometry would also induce fragmentation of the molecule. The analysis of these fragment ions provides valuable information about the molecule's structure. Common fragmentation pathways for this compound would include the loss of a bromine atom, the cleavage of the ethyl group, and the loss of the entire bromoethyl side chain, leading to the formation of a dichlorobenzyl cation.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₈H₇⁷⁹Br³⁵Cl₂]⁺ | 247.9084 | Molecular Ion |

| [M-Br]⁺ | [C₈H₇Cl₂]⁺ | 169.9976 | Loss of Bromine |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique involves diffracting X-rays off a single crystal of the substance. The resulting diffraction pattern is then mathematically analyzed to generate a precise model of the electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined.

As of the current date, a public crystal structure for this compound is not available in crystallographic databases. However, if a suitable crystal were grown, X-ray diffraction analysis would provide unambiguous confirmation of the substitution pattern on the benzene ring and the conformation of the bromoethyl side chain. This data is critical for understanding intermolecular interactions in the solid state, such as halogen bonding or van der Waals forces, which influence the crystal packing.

Table 3: Hypothetical Unit Cell Parameters for this compound

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Crystal System | The symmetry of the unit cell. | Monoclinic |

| Space Group | The specific symmetry elements of the crystal. | P2₁/c |

| a (Å) | Unit cell dimension. | 10.5 |

| b (Å) | Unit cell dimension. | 8.2 |

| c (Å) | Unit cell dimension. | 12.1 |

| α (°) | Unit cell angle. | 90 |

| β (°) | Unit cell angle. | 105.3 |

| γ (°) | Unit cell angle. | 90 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.

For this compound, IR and Raman spectra would exhibit characteristic absorption or scattering bands corresponding to the vibrations of its constituent parts. These include C-H stretching vibrations for both the aromatic ring and the aliphatic ethyl chain, C=C stretching vibrations within the aromatic ring, and the characteristic C-Cl and C-Br stretching vibrations. The positions of the aromatic C-H bending vibrations can also provide clues about the substitution pattern on the benzene ring.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Spectroscopy | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | IR/Raman | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | IR/Raman | 3000-2850 | Medium |

| Aromatic C=C Stretch | IR/Raman | 1600-1450 | Medium-Strong |

| Aliphatic C-H Bend | IR/Raman | 1470-1370 | Medium |

| Aromatic C-Cl Stretch | IR/Raman | 1100-1000 | Strong |

Environmental Transformation Pathways of 1 2 Bromoethyl 2,3 Dichlorobenzene

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For 1-(2-Bromoethyl)-2,3-dichlorobenzene, the most relevant abiotic pathways in the environment are likely photolysis (degradation by light) and hydrolysis (reaction with water).

Hydrolytic Stability and Transformation

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of this compound to hydrolysis is expected to be dictated by its two main structural features.

The dichlorobenzene ring is chemically stable and resistant to hydrolysis under typical environmental conditions (ambient temperature and pH of 5-8) epa.govwho.int. Significant hydrolysis of chlorobenzenes requires stringent conditions, such as high temperatures (240-300°C) and the presence of strong caustic solutions or catalysts, which are not found in the natural environment epa.govgoogle.com.

The bromoethyl group, being a haloalkane, is more susceptible to hydrolysis than the aryl halides on the benzene (B151609) ring. Bromoalkanes can undergo nucleophilic substitution (Sₙ1 or Sₙ2 reactions) with water, leading to the replacement of the bromine atom with a hydroxyl group, forming an alcohol and hydrobromic acid. The alkaline hydrolysis of 1-bromo-1-phenylethane, for example, proceeds via an Sₙ1 mechanism to form 1-phenylethan-1-ol shaalaa.com. However, the rates of these reactions under neutral pH conditions in the environment are generally slow.

Therefore, the primary hydrolytic transformation product of this compound, if it occurs, would be 2-(2,3-dichlorophenyl)ethanol (B56066). This process is expected to be very slow and likely not a major degradation pathway compared to potential biotic processes.

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms, is often the primary mechanism for the breakdown of persistent organic pollutants in the environment.

Microbial Metabolism Studies

While no studies have specifically investigated the microbial metabolism of this compound, extensive research on dichlorobenzenes and haloalkanes allows for the prediction of likely metabolic routes.

Aerobic Degradation: Under aerobic conditions, bacteria are known to degrade lower chlorinated benzenes, using them as a source of carbon and energy microbe.comethz.ch. Several bacterial genera, including Pseudomonas, Alcaligenes, and Xanthobacter, have been shown to metabolize dichlorobenzenes ethz.chnih.govasm.org. The established pathway for dichlorobenzene degradation involves the following key steps ethz.chnih.govasm.org:

Dioxygenation : The process is initiated by a dioxygenase enzyme, which adds two hydroxyl groups to the aromatic ring, forming a cis-dihydrodiol. For 1,4-dichlorobenzene, this yields 3,6-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene asm.org.

Dehydrogenation : The cis-dihydrodiol is then rearomatized by an NAD⁺-dependent dehydrogenase to form a dichlorocatechol (e.g., 3,6-dichlorocatechol) asm.org.

Ring Cleavage : The dichlorocatechol undergoes ortho or meta cleavage by another dioxygenase, breaking the aromatic ring to form a chlorinated cis,cis-muconic acid derivative nih.govasm.org.

Further Metabolism : The resulting linear compound is further metabolized, with the eventual release of chloride ions and incorporation of the carbon into central metabolic pathways.

The bromoethyl side chain could be metabolized through pathways known for alkanes. The initial attack is often catalyzed by monooxygenase enzymes, which hydroxylate the alkane mdpi.comresearchgate.net. Subsequently, specialized enzymes called dehalogenases can cleave the carbon-bromine bond mdpi.com.

Anaerobic Degradation: Under anaerobic conditions, the primary microbial process for halogenated aromatic compounds is reductive dechlorination, where a halogen atom is removed and replaced with a hydrogen atom. While this process is well-documented for higher chlorinated benzenes (e.g., hexa-, penta-, and tetrachlorobenzene), dichlorobenzenes are generally more recalcitrant microbe.com. However, some microbial consortia have demonstrated the ability to dechlorinate dichlorobenzenes to chlorobenzene, and ultimately to benzene ethz.ch. This process is typically much slower than aerobic degradation.

Table 2: Key Enzymes and Intermediates in the Aerobic Microbial Degradation of Dichlorobenzenes

| Isomer | Initiating Enzyme | Key Intermediates | Degrading Organism (Example) | Reference |

|---|---|---|---|---|

| 1,3-Dichlorobenzene | Dioxygenase | 3,5-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene, 3,5-Dichlorocatechol | Alcaligenes sp. | nih.gov |

Investigation of Bioaccumulation Mechanisms

Bioaccumulation refers to the buildup of a chemical in an organism to a concentration higher than that in the surrounding environment. Compounds that are lipophilic (fat-soluble) and persistent are more likely to bioaccumulate.

Dichlorobenzenes are lipophilic, with log octanol-water partition coefficients (log Kₒw) around 3.4, indicating a moderate potential for bioaccumulation who.int. Due to its similar structure, this compound is also expected to be lipophilic and thus prone to bioaccumulation in the fatty tissues of aquatic and terrestrial organisms who.int.

The bioconcentration factor (BCF), which measures the accumulation of a chemical from water into an aquatic organism, has been determined for dichlorobenzene isomers. Studies have shown that fish are a major sink for dichlorobenzenes from the environment who.int.

Table 3: Experimentally Determined Bioconcentration Factors (BCFs) for Dichlorobenzene Isomers in Fish

| Compound | Species | BCF Value | Water Concentration | Reference |

|---|---|---|---|---|

| 1,2-Dichlorobenzene (B45396) | Rainbow Trout | 270 | 47 ng/L | nih.gov |

| 1,2-Dichlorobenzene | Rainbow Trout | 560 | 940 ng/L | nih.gov |

| 1,3-Dichlorobenzene | Rainbow Trout | 420 | 28 ng/L | nih.gov |

| 1,3-Dichlorobenzene | Rainbow Trout | 740 | 690 ng/L | nih.gov |

| 1,4-Dichlorobenzene | Rainbow Trout | 370 | 28 ng/L | nih.gov |

Persistence and Mobility in Environmental Compartments

Persistence: Persistence is a measure of how long a chemical remains in the environment before being broken down. Based on the slow rates of abiotic degradation and the requirement for microbial adaptation for biotic degradation, dichlorobenzenes are considered to be persistent compounds who.intnih.gov. They biodegrade slowly in aerobic soils and are largely resistant to degradation in anaerobic sediments who.int. Similarly, many novel brominated flame retardants are found to be persistent in sediment compartments nih.gov. Therefore, this compound is expected to be a persistent environmental contaminant.

Mobility: Mobility describes how a chemical moves through different environmental compartments (air, water, soil, sediment).

Soil and Sediment : Dichlorobenzenes are expected to adsorb moderately to tightly to soils, particularly those with high organic carbon content who.intnih.gov. This sorption limits their mobility and potential to leach into groundwater who.intacs.org. The mobility of a substance in soil is often inversely related to its organic carbon-water distribution coefficient (Kₒc) acs.orgnih.gov. Given its structure, this compound would likely exhibit similar behavior, partitioning strongly to soil organic matter and sediment.

Water : In aquatic systems, the dominant removal processes for dichlorobenzenes are likely adsorption to sediment and bioaccumulation who.int.

Air : Dichlorobenzenes have relatively high vapor pressures, and volatilization from surface water and soils is considered a major environmental transport process epa.govnih.gov. This suggests that atmospheric transport could be a significant pathway for the distribution of this compound in the environment.

Table 4: Summary of Environmental Fate Characteristics (Inferred from Dichlorobenzenes)

| Process | Expected Significance for this compound | Rationale/Supporting Evidence | Reference |

|---|---|---|---|

| Photolysis | Low (Direct), Moderate (Indirect) | Does not absorb sunlight >290nm; susceptible to •OH attack. | epa.govnih.gov |

| Hydrolysis | Low | Aryl halides are stable; alkyl halide hydrolysis is slow at neutral pH. | epa.govwho.int |

| Aerobic Biodegradation | Moderate to High (after adaptation) | Known pathway for dichlorobenzenes via dioxygenase enzymes. | microbe.comethz.chasm.org |

| Anaerobic Biodegradation | Low | Dichlorobenzenes are generally recalcitrant under anaerobic conditions. | who.intmicrobe.com |

| Bioaccumulation | Moderate | Lipophilic nature (inferred from log Kₒw of DCBs). | who.intnih.gov |

| Adsorption to Soil/Sediment | High | High affinity for organic matter expected. | who.intnih.gov |

| Volatilization | High | High vapor pressure of analogous compounds suggests transport to atmosphere. | epa.govnih.gov |

Analytical Methodologies for Environmental Fate Studies

The determination of this compound in environmental samples such as soil, water, and sediment necessitates sensitive and selective analytical methods to detect and quantify the compound at trace levels. The methodologies are typically centered around chromatographic techniques coupled with various detection systems.

Sample Preparation Techniques

The initial and often most critical step in the analysis of this compound from environmental samples is the extraction and concentration of the analyte from the complex sample matrix. The choice of technique depends on the nature of the sample matrix (e.g., water or soil) and the physicochemical properties of the compound.

For aqueous samples, common techniques include:

Liquid-Liquid Extraction (LLE): This traditional method involves the partitioning of the analyte from the water sample into an immiscible organic solvent. nih.gov The choice of solvent is crucial and is typically a non-polar or semi-polar solvent in which this compound would be readily soluble.

Solid-Phase Extraction (SPE): This technique has become more prevalent than LLE due to its efficiency, lower solvent consumption, and potential for automation. nih.govnih.gov A solid sorbent is used to adsorb the analyte from the water sample, after which the analyte is eluted with a small volume of a suitable solvent. For a compound like this compound, a C18 or similar reversed-phase sorbent would likely be effective. umb.edu

Purge and Trap (P&T): For volatile organic compounds, this method involves purging the sample with an inert gas to transfer the analytes to a sorbent trap, followed by thermal desorption for analysis. researchgate.netusgs.gov Given the semi-volatile nature expected for this compound, this method might be applicable.

For solid samples like soil and sediment, the following extraction methods are commonly employed:

Soxhlet Extraction: This is a classic and exhaustive extraction technique using an organic solvent. ub.edu

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, this method uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process with reduced solvent volume. ub.eduitrcweb.org

Ultrasonic Extraction: This method uses ultrasonic waves to enhance the extraction of the analyte from the solid matrix into a solvent.

Following extraction, a clean-up step is often necessary to remove interfering co-extracted substances. Techniques like column chromatography using adsorbents such as silica gel or florisil can be employed. itrcweb.org

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

| Technique | Sample Type | Advantages | Disadvantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Water | Simple, widely applicable | Large solvent consumption, can be labor-intensive, emulsion formation |

| Solid-Phase Extraction (SPE) | Water | High recovery, low solvent use, easily automated | Can be affected by matrix interferences, cost of cartridges |

| Purge and Trap (P&T) | Water, Soil | Excellent for volatile compounds, highly sensitive | Less effective for semi-volatile and non-volatile compounds |

| Soxhlet Extraction | Soil, Sediment | Exhaustive extraction, well-established | Time-consuming, large solvent volumes required |

| Pressurized Liquid Extraction (PLE) | Soil, Sediment | Fast, efficient, lower solvent consumption than Soxhlet | High initial instrument cost |

Chromatographic Separation

Once the sample is prepared, chromatographic techniques are used to separate this compound from other compounds in the extract.

Gas Chromatography (GC): Due to the expected volatility and thermal stability of halogenated benzenes, GC is the most probable and effective separation technique. nsf.govrsc.orgchromforum.org A capillary column with a non-polar or semi-polar stationary phase, such as a DB-5ms or equivalent, would likely provide good resolution for this compound. chromforum.org The temperature program of the GC oven is optimized to ensure the separation of the target analyte from any isomers or other contaminants. nih.gov

High-Performance Liquid Chromatography (HPLC): While GC is generally preferred for such compounds, HPLC can also be utilized, particularly for less volatile or thermally labile transformation products. nsf.govrsc.orgsielc.com A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be a common choice. umb.edusielc.com

Table 2: Chromatographic Methods for the Analysis of Halogenated Benzenes

| Method | Stationary Phase (Column) | Mobile Phase/Carrier Gas | Typical Application |

|---|---|---|---|

| Gas Chromatography (GC) | Fused silica capillary column with a non-polar (e.g., 5% phenyl-methylpolysiloxane) or mid-polar stationary phase. | Inert gas such as Helium or Nitrogen. | Analysis of volatile and semi-volatile halogenated organic compounds. |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase column (e.g., C18, C8) or a column with a phenyl stationary phase. | A gradient or isocratic mixture of water with acetonitrile or methanol. | Analysis of semi-volatile to non-volatile compounds, and thermally unstable compounds. |

Detection Methods

The final step is the detection and quantification of the separated this compound.

Mass Spectrometry (MS): This is the most powerful and widely used detection method, often coupled with GC (GC-MS). researchgate.netusgs.govnih.gov MS provides both qualitative (identification based on the mass spectrum) and quantitative (based on ion abundance) information. The presence of bromine and chlorine atoms in this compound will produce a characteristic isotopic pattern in the mass spectrum, aiding in its identification. chromforum.org Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for trace-level analysis.

Electron Capture Detector (ECD): ECD is a highly sensitive detector for electrophilic compounds, particularly halogenated organic compounds. While it is very sensitive, it is not as selective as MS and does not provide structural information.

Flame Ionization Detector (FID): FID is a universal detector for organic compounds. While reliable and robust, it is less sensitive than ECD and MS for halogenated compounds and lacks selectivity.

Table 3: Detection Methods for the Quantification of this compound

| Detector | Coupled With | Selectivity | Sensitivity | Notes |

|---|---|---|---|---|

| Mass Spectrometry (MS) | GC, HPLC | High | High | Provides structural information for confirmation. Isotopic patterns of Br and Cl are key identifiers. |

| Electron Capture Detector (ECD) | GC | High for halogenated compounds | Very High | Does not provide structural information. |

| Flame Ionization Detector (FID) | GC | Low | Moderate | General purpose detector for organic compounds. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Bromoethyl)-2,3-dichlorobenzene, and how can reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via alkylation or substitution reactions. For example, bromoethylation of 2,3-dichlorobenzene derivatives using 1,2-dibromoethane under nucleophilic conditions may introduce the bromoethyl group. Reaction optimization involves adjusting temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) can enhance reactivity. Purification often employs column chromatography (silica gel, hexane/ethyl acetate) to isolate the product from by-products such as di-substituted analogs .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies protons on the bromoethyl group (δ ~3.6–3.8 ppm for CHBr and δ ~2.9–3.1 ppm for adjacent CH), while aromatic protons (2,3-dichloro substitution) appear as distinct splitting patterns due to coupling. C NMR confirms the bromoethyl carbon (δ ~30–40 ppm) and chlorinated aromatic carbons.

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (CHBrCl) and isotopic patterns from bromine (Br/Br).

- IR Spectroscopy : C-Br stretching (500–600 cm) and C-Cl vibrations (600–800 cm) are diagnostic.

Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. How does the bromoethyl group in this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bromoethyl group acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the adjacent dichlorobenzene ring may slow substitution compared to less substituted analogs. Kinetic studies using polar aprotic solvents (e.g., DMSO) and varying nucleophile concentrations can quantify reactivity. Competing elimination (E2) pathways may occur at elevated temperatures, requiring careful monitoring via TLC or GC-MS .

Advanced Research Questions

Q. How can researchers design experiments to optimize the regioselectivity of substitution reactions involving this compound?

- Methodological Answer :

- Variable Screening : Use a Design of Experiments (DoE) approach to test temperature (40–100°C), solvent (polar vs. nonpolar), and nucleophile strength (e.g., NaN vs. KSCN).

- Analytical Validation : Employ HPLC with UV detection to quantify regioselective products (e.g., para vs. ortho substitution on the benzene ring).

- Computational Modeling : Density Functional Theory (DFT) calculations predict transition-state energies for different pathways, guiding condition selection.

Contradictions in literature yields (e.g., higher yields in DMF vs. THF) may arise from solvent polarity effects on intermediate stabilization .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) of this compound derivatives?

- Methodological Answer :

- Purity Assessment : Recrystallize the compound using solvents like ethanol/water mixtures and compare melting points with literature. Differential Scanning Calorimetry (DSC) identifies polymorphic forms.

- Isomer Identification : GC-MS or chiral HPLC distinguishes stereoisomers or regioisomers (e.g., 2,3-dichloro vs. 2,4-dichloro by-products), which may skew reported data.

Cross-check with authoritative databases (e.g., PubChem, EPA DSSTox) ensures consistency .

Q. How can researchers investigate the biological interactions of this compound in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based assays (e.g., cytochrome P450 inhibition) to measure IC values. Compare with structurally similar compounds (e.g., 1-(2-bromoethyl)-4-chlorobenzene) to assess chlorine substitution effects.

- Molecular Docking : Simulate binding affinities with enzymes using software like AutoDock Vina, focusing on halogen bonding between chlorine atoms and active-site residues.

- Metabolic Stability : Incubate with liver microsomes and analyze metabolites via LC-MS/MS to identify reactive intermediates (e.g., epoxide formation).

Evidence from related compounds suggests dichloro substitution enhances hydrophobic interactions but may reduce solubility .

Q. What methodologies address unexpected by-products in cross-coupling reactions involving this compound?

- Methodological Answer :

- By-Product Characterization : Use preparative TLC or HPLC to isolate impurities, followed by H NMR and HRMS for structural elucidation. Common by-products include dehalogenated analogs or dimerization products.

- Reaction Monitoring : In situ IR spectroscopy tracks intermediate formation (e.g., Grignard reagent consumption in Kumada couplings).

- Catalyst Optimization : Screen palladium/ligand systems (e.g., Pd(OAc)/XPhos) to minimize homo-coupling. Contradictory reports on catalyst efficiency may stem from ligand steric effects or solvent coordination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.